5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride
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Overview
Description
5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride: is a chemical compound with the molecular formula C7H5BrCl2N2O It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method includes the reaction of 2-aminophenol with bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms in the benzoxazole ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidized forms of the benzoxazole ring, potentially with altered electronic properties.
Reduction Products: Reduced forms of the benzoxazole ring, which may have different reactivity and stability.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Research: Its derivatives are being studied for their potential anticancer properties.
Industry:
Mechanism of Action
The exact mechanism of action of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride depends on its application. In antimicrobial research, it is believed to interfere with the cell wall synthesis of bacteria, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
- 5-Bromo-1,3-benzoxazol-2-amine
- 7-Chloro-1,3-benzoxazol-2-amine
- 5-Chloro-1,3-benzoxazol-2-amine
Comparison:
- 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is unique due to the presence of both bromo and chloro substituents, which can significantly alter its electronic properties and reactivity compared to compounds with only one halogen substituent .
- The dual halogenation can enhance its potential as a synthetic intermediate and its biological activity .
Properties
Molecular Formula |
C7H5BrCl2N2O |
---|---|
Molecular Weight |
283.93 g/mol |
IUPAC Name |
5-bromo-7-chloro-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H4BrClN2O.ClH/c8-3-1-4(9)6-5(2-3)11-7(10)12-6;/h1-2H,(H2,10,11);1H |
InChI Key |
TZNXIOKVIIAUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)Br.Cl |
Origin of Product |
United States |
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